molecular formula C19H15F2N3O2 B11461258 Methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11461258
M. Wt: 355.3 g/mol
InChI Key: NIRMOOGCRRKFJN-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-difluoroaniline with 2-methyl-4,6-dioxypyrimidine under acidic conditions to form the pyrimido[1,2-a]benzimidazole core. This intermediate is then esterified with methyl chloroformate to yield the final product .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Studied for its potential anticancer and antiviral properties. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which Methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of key enzymes in metabolic pathways or blocking receptor sites critical for cellular signaling .

Comparison with Similar Compounds

  • Methyl 4-(3,5-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • Methyl 4-(3,5-dibromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • Methyl 4-(3,5-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Uniqueness: The presence of fluorine atoms in Methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate imparts unique electronic properties that can enhance its binding affinity to biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may have different reactivity and biological activity profiles .

Properties

Molecular Formula

C19H15F2N3O2

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H15F2N3O2/c1-10-16(18(25)26-2)17(11-7-12(20)9-13(21)8-11)24-15-6-4-3-5-14(15)23-19(24)22-10/h3-9,17H,1-2H3,(H,22,23)

InChI Key

NIRMOOGCRRKFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC(=C4)F)F)C(=O)OC

Origin of Product

United States

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